![molecular formula C48H36Sn B14671831 Tetra([1,1'-biphenyl]-4-yl)stannane CAS No. 39767-03-8](/img/structure/B14671831.png)
Tetra([1,1'-biphenyl]-4-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra([1,1’-biphenyl]-4-yl)stannane is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are known for their versatility in organic synthesis and industrial applications. Tetra([1,1’-biphenyl]-4-yl)stannane, in particular, is characterized by its tetrahedral structure where the tin atom is bonded to four biphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetra([1,1’-biphenyl]-4-yl)stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organotin compound and an organic halide or pseudohalide . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, often in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Tetra([1,1’-biphenyl]-4-yl)stannane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetra([1,1’-biphenyl]-4-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The biphenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Organotin oxides and hydroxides.
Reduction: Tin(II) derivatives.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tetra([1,1’-biphenyl]-4-yl)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism of action of Tetra([1,1’-biphenyl]-4-yl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylstannane: Another organotin compound with four methyl groups attached to the tin atom.
Tributyltin chloride: Contains three butyl groups and one chloride attached to the tin atom.
Stannatrane: A tin-based atrane with a unique tricyclic structure.
Uniqueness
Tetra([1,1’-biphenyl]-4-yl)stannane is unique due to its tetrahedral structure with four biphenyl groups, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in specific organic synthesis reactions and industrial applications.
Eigenschaften
CAS-Nummer |
39767-03-8 |
|---|---|
Molekularformel |
C48H36Sn |
Molekulargewicht |
731.5 g/mol |
IUPAC-Name |
tetrakis(4-phenylphenyl)stannane |
InChI |
InChI=1S/4C12H9.Sn/c4*1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h4*1,3-10H; |
InChI-Schlüssel |
UBCQYEBJEUFPGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Sn](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)

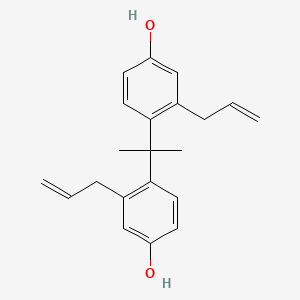
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)

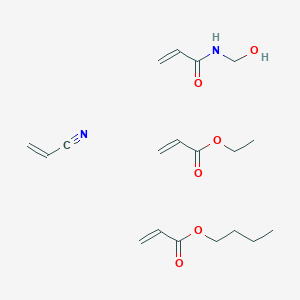

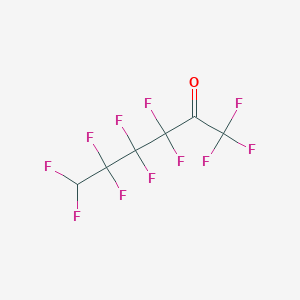
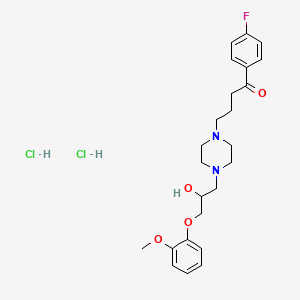
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)
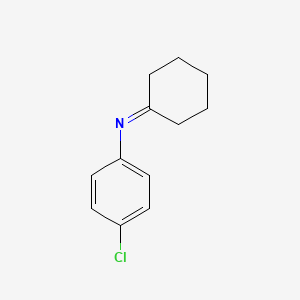

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
